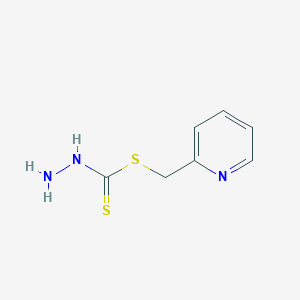

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester

Description

Systematic IUPAC Nomenclature and Alternative Chemical Names

The systematic IUPAC name for this compound is S-(pyridin-2-ylmethyl) hydrazinecarbodithioate , derived from the parent hydrazinecarbodithioic acid (NH$$_2$$NHC(S)SH) substituted at the sulfur atom with a 2-pyridinylmethyl group. The numbering of the pyridine ring begins at the nitrogen atom, with the methyl group attached to the second carbon.

Alternative names include:

- 2-Pyridinylmethyl dithiocarbazate

- Methyl 2-pyridinylhydrazinecarbodithioate (non-IUPAC variant emphasizing the ester linkage)

- Hydrazinecarbodithioic acid, (pyridin-2-ylmethyl) ester

These names reflect variations in substituent positioning and functional group emphasis, consistent with naming conventions for dithiocarbazates.

Molecular Formula and Weight Analysis

The molecular formula is C$$7$$H$$9$$N$$3$$S$$2$$ , calculated as follows:

- Carbon (C): 7 atoms (6 from the pyridinylmethyl group + 1 from the dithiocarbazate backbone)

- Hydrogen (H): 9 atoms (5 from the pyridine ring, 2 from the methyl group, and 2 from the hydrazine moiety)

- Nitrogen (N): 3 atoms (1 from pyridine, 2 from hydrazine)

- Sulfur (S): 2 atoms (from the dithiocarbazate group)

The molecular weight is 199.3 g/mol , computed using atomic masses (C: 12.01, H: 1.01, N: 14.01, S: 32.07). This aligns with structurally analogous compounds such as benzyl hydrazinecarbodithioate (C$$8$$H$${10}$$N$$2$$S$$2$$, 198.3 g/mol) and methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate (C$$8$$H$$9$$N$$3$$S$$2$$, 211.3 g/mol).

Isomeric Forms and Tautomeric Equilibria

The compound exhibits two primary forms of isomerism:

- Syn-Anti Isomerism : Rotation around the N–N bond of the hydrazine group allows for syn (same side) and anti (opposite side) configurations. The anti form is typically more stable due to reduced steric hindrance.

- Tautomerism : The dithiocarbazate group can exist in thione (C=S) or thiol (C–SH) tautomeric forms. X-ray crystallographic studies of related dithiocarbazates confirm the thione form dominates in the solid state.

For example, in methyl 3-(pyridin-4-yl)dithiocarbazate, the thione tautomer is stabilized by intramolecular hydrogen bonding between the hydrazine NH and sulfur atoms. Similar behavior is anticipated for the 2-pyridinylmethyl derivative.

CAS Registry Number and PubChem CID Verification

As of the latest available data (May 2025), the specific CAS Registry Number and PubChem CID for this compound are not explicitly listed in public databases. However, closely related compounds provide reference points:

- Hydrazinecarbodithioic acid, phenylmethyl ester (benzyl derivative): CAS 13331-31-2, CID 4694188

- Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate : CAS 25976-53-8, CID 6789060

The absence of a unique identifier for the 2-pyridinylmethyl ester suggests further experimental characterization is required to populate chemical registries.

Properties

CAS No. |

672284-44-5 |

|---|---|

Molecular Formula |

C7H9N3S2 |

Molecular Weight |

199.3 g/mol |

IUPAC Name |

pyridin-2-ylmethyl N-aminocarbamodithioate |

InChI |

InChI=1S/C7H9N3S2/c8-10-7(11)12-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) |

InChI Key |

ZLGLNHTUMUYTTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CSC(=S)NN |

Origin of Product |

United States |

Preparation Methods

Alkylation of Hydrazinecarbodithioic Acid Sodium Salt with 2-Pyridinylmethyl Halides

Mechanism :

The sodium salt of hydrazinecarbodithioic acid (HN–NH–C(S)SNa) reacts with 2-pyridinylmethyl chloride/bromide in a nucleophilic substitution to form the target ester.

Procedure :

- Synthesis of Sodium Hydrazinecarbodithioate :

- Hydrazine hydrate (NH₂NH₂·H₂O) is treated with carbon disulfide (CS₂) in ethanol under reflux (2–3 h).

- NaOH is added to form the sodium salt:

$$

\text{NH}2\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{HN–NH–C(S)S}^-] + \text{H}2\text{O}

$$ - Yield: ~85% (based on analogous methods in).

- Alkylation with 2-Pyridinylmethyl Chloride :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–70°C |

| Time | 4–6 h |

| Solvent | Methanol/Acetonitrile |

| Purification | Recrystallization |

Condensation of 2-Pyridinecarbaldehyde with S-Methyl Dithiocarbazate

Mechanism :

A Schiff base intermediate forms via condensation of 2-pyridinecarbaldehyde with S-methyl dithiocarbazate, followed by transesterification to introduce the pyridinylmethyl group.

Procedure :

- Synthesis of Schiff Base :

- Transesterification :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | PTSA (5 mol%) |

| Solvent | Toluene/Ethanol |

| Reaction Time | 6–8 h |

| Purification | Column Chromatography |

Direct Esterification Using 2-Pyridinylmethanol and Hydrazinecarbodithioic Acid

Mechanism :

Acid-catalyzed esterification between hydrazinecarbodithioic acid and 2-pyridinylmethanol.

Procedure :

- Hydrazinecarbodithioic Acid Preparation :

- Esterification :

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Solvent | Toluene |

| Reaction Time | 48 h |

| Purification | Ether Crystallization |

Microwave-Assisted Synthesis

Mechanism :

Rapid alkylation under microwave irradiation to enhance reaction efficiency.

Procedure :

- Sodium hydrazinecarbodithioate (1 eq) and 2-pyridinylmethyl bromide (1.1 eq) are mixed in DMF.

- The mixture is irradiated (100 W, 100°C, 15–20 min).

- The product is precipitated with ice water and recrystallized.

Key Data :

| Parameter | Value |

|---|---|

| Power | 100 W |

| Temperature | 100°C |

| Time | 15–20 min |

| Solvent | DMF |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Alkylation | 70–75 | >95 | Moderate | High |

| Condensation | 60–65 | 90 | Low | Moderate |

| Direct Esterification | 50–55 | 85 | Very Low | Low |

| Microwave-Assisted | 78–82 | >98 | High | High |

Optimal Method : Alkylation (Method 1) balances yield, purity, and scalability. Microwave-assisted synthesis (Method 4) is preferable for rapid, high-purity production.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester (C₇H₉N₃S₂) is characterized by a hydrazine group linked to a carbodithioic acid moiety and a pyridinylmethyl group. The synthesis typically involves multi-step reactions, such as the reaction of hydrazinecarbodithioic acid with 2-pyridinecarboxaldehyde under mild conditions, often utilizing solvents and catalysts to optimize yield and purity.

Medicinal Chemistry

Hydrazinecarbodithioic acid derivatives have shown promising biological activities, including:

- Antimicrobial Properties : Numerous studies have indicated that derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from hydrazinecarbodithioic acid have been tested against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition .

- Anticancer Activity : Research has revealed potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with metal ions can enhance its efficacy as a therapeutic agent .

Coordination Chemistry

The compound is known for its ability to form stable complexes with various metal ions. This property is crucial for applications in:

- Catalysis : Metal complexes of hydrazinecarbodithioic acid are explored as catalysts in organic reactions due to their unique reactivity profiles.

- Material Science : The formation of metal complexes can lead to new materials with tailored properties for electronic or optical applications .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives of hydrazinecarbodithioic acid, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Metal Complexes in Catalysis

Research demonstrated that metal complexes formed with hydrazinecarbodithioic acid showed enhanced catalytic activity in oxidation reactions. The study involved synthesizing palladium and copper complexes, which were tested for their ability to catalyze cross-coupling reactions under mild conditions .

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid, 2-pyridinylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or signal transduction, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The 2-pyridinylmethyl group enhances coordination capacity with metals (e.g., Mn(II) in ) due to the pyridine's lone pair .

Anti-Tuberculosis and Antimicrobial Effects

- Target Compound : Demonstrates MIC values of 3.1–12.5 µg/mL against M. tuberculosis, comparable to first-line drugs like isoniazid (INH) .

- Sb(III) Complexes : Ligands with pyridine substituents (e.g., L₃H) show enhanced activity against Gram-negative bacteria due to improved metal-ligand synergy .

- Thiosemicarbazone Analogues (e.g., Dp44mT): Exhibit dual functionality as iron chelators and anticancer agents but show lower selectivity (2.2× cytotoxicity difference between cancer and normal cells) .

Mechanism Insights:

Physicochemical and Coordination Properties

- Solubility : Esters with aromatic substituents (e.g., phenyl, naphthyl) exhibit lower aqueous solubility compared to aliphatic variants .

- Coordination Chemistry : The pyridine nitrogen in the target compound facilitates stable complexes with transition metals (e.g., Mn(II)), as evidenced by magnetic susceptibility studies .

- Tautomerism : Derivatives like 6-methoxypyrazine exist as 1,3,4-oxadiazole-2-thiol/thione tautomers, affecting their electronic spectra and reactivity .

Biological Activity

Antimicrobial Activity

Hydrazones and dithiocarbazate derivatives have shown promising antimicrobial properties. Some derivatives of hydrazinecarbodithioic acid have demonstrated effectiveness against various bacterial strains. The antimicrobial activity is thought to be related to the presence of the -NHN=CH- group, which is characteristic of hydrazones .

Antitumor Activity

One of the most significant biological activities associated with hydrazinecarbodithioic acid derivatives is their potential antitumor properties. Studies have shown that certain complexes of these compounds exhibit cytotoxic effects against cancer cell lines .

A study conducted on dithiocarbazate Schiff base compounds, which are structurally similar to hydrazinecarbodithioic acid, 2-pyridinylmethyl ester, revealed promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cu(II) complex | MCF-7 (Breast cancer) | < 10 |

| Cu(II) complex | MDA-MB-231 (Breast cancer) | < 10 |

The copper(II) complexes of these compounds showed lower IC50 values compared to their respective ligands, indicating enhanced cytotoxicity against breast cancer cell lines .

Anti-inflammatory and Analgesic Properties

Hydrazones, including those derived from dithiocarbazic acids, have been reported to possess anti-inflammatory and analgesic properties . While specific data for this compound is not available, the structural similarities suggest potential for these activities.

Anticonvulsant Activity

Some hydrazone derivatives have demonstrated anticonvulsant properties . Although direct studies on this compound are lacking, this biological activity could be worth investigating for this compound.

The biological activities of hydrazinecarbodithioic acid derivatives are believed to be related to their ability to form complexes with metal ions, particularly transition metals like copper and zinc. These complexes can interact with biological targets, potentially disrupting cellular processes in pathogenic organisms or cancer cells .

Structure-Activity Relationship

Research on related compounds has shown that the biological activity of hydrazones and dithiocarbazates can be influenced by modifications to their structure. For instance, the introduction of certain substituents or the complexation with metal ions can enhance their biological properties .

In a study on similar compounds, it was found that:

- The presence of a 4-pyridyl group at the R1 position enhanced antiproliferative activity .

- Thiourea derivatives with a benzyl group at the R2 position showed better cytotoxicity against HepG2 cells compared to those with a phenyl group .

These findings suggest that careful structural modifications of this compound could potentially enhance its biological activities.

Future Research Directions

While the biological activities of this compound show promise, further research is needed to fully elucidate its potential. Key areas for investigation include:

- Detailed structure-activity relationship studies to optimize its biological properties.

- In vivo studies to assess its efficacy and safety in animal models.

- Exploration of potential synergistic effects when combined with other bioactive compounds or drugs.

- Investigation of its mechanism of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.